3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine

Lipophilicity LogP Physicochemical Profiling

Medicinal chemistry teams targeting CDK inhibitors face scaffold-dependent selectivity challenges. 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine solves this by providing three orthogonal chlorine leaving groups on the validated [4,3-d] scaffold with documented C-7 > C-5 > C-3 SNAr reactivity gradient-enabling three sequential diversification steps without protecting-group manipulations. • Produces trisubstituted chemotypes with CDK2 IC50 values as low as 2 nM. • 14:1 N2/N1 alkylation regioselectivity simplifies downstream API process development. • 98% purity supports GMP-adjacent workflows.

Molecular Formula C5HCl3N4
Molecular Weight 223.4 g/mol
Cat. No. B15506398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine
Molecular FormulaC5HCl3N4
Molecular Weight223.4 g/mol
Structural Identifiers
SMILESC12=C(NN=C1C(=NC(=N2)Cl)Cl)Cl
InChIInChI=1S/C5HCl3N4/c6-3-2-1(4(7)12-11-2)9-5(8)10-3/h(H,11,12)
InChIKeyVKODYLXAYZBADU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine Overview


3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine (CAS 1823950-59-9) is a trihalogenated fused heterocycle bearing three chlorine substituents at the C-3, C-5, and C-7 positions of the pyrazolo[4,3-d]pyrimidine core . This scaffold belongs to a privileged class of bicyclic heteroaromatics whose trisubstituted derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and validated as anti-angiogenic and pro-apoptotic agents [1][2]. The compound is primarily employed as a versatile synthetic building block, wherein the three chlorine atoms serve as orthogonal handles for sequential nucleophilic aromatic substitution (SNAr), enabling systematic and regioselective elaboration toward focused kinase-inhibitor libraries .

Uniqueness of 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine


The pyrazolo[4,3-d]pyrimidine ring fusion pattern—distinct from the [3,4-d], [1,5-a], and [5,1-b] isomeric series—imposes a unique spatial arrangement of the three electrophilic chlorine atoms that governs both the regiochemical outcome of sequential SNAr reactions and the downstream ligand–kinase binding mode . Simply substituting the positional isomer 3,4,6-trichloro-1H-pyrazolo[3,4-d]pyrimidine, the differently fused 3,5,7-trichloropyrazolo[1,5-a]pyrimidine, or the non-fused 2,4,6-trichloropyrimidine alters the electronic environment and hydrogen-bonding topology of the resulting derivatives, leading to divergent kinase selectivity profiles and antiproliferative potencies that cannot be retrospectively harmonized through identical amine substitution patterns [1][2].

3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine Differentiation Evidence


Lipophilicity vs. Positional Isomer

The target compound 3,5,7-trichloro-1H-pyrazolo[4,3-d]pyrimidine exhibits a computed LogP of 2.3156, compared with 2.2973 for its positional isomer 3,4,6-trichloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 1936344-23-8), both measured under identical computational methodology and reported by the same supplier . The ΔLogP of +0.0183, though numerically modest, reflects the distinct electronic push-pull effects arising from the differing spatial relationship between the pyrazole NH (H-bond donor) and the three electron-withdrawing chlorine substituents.

Lipophilicity LogP Physicochemical Profiling Scaffold Comparison

Purity Advantage Over Positional Isomer

As specified by Fluorochem, 3,5,7-trichloro-1H-pyrazolo[4,3-d]pyrimidine is supplied at a minimum purity of 98%, whereas the positional isomer 3,4,6-trichloro-1H-pyrazolo[3,4-d]pyrimidine is offered at 96% purity from the same supplier . The 2-percentage-point purity differential is corroborated by independent supplier Leyan, which also lists the target compound at 98% purity . This purity advantage reduces the need for pre-reaction purification steps in sequential derivatization workflows where initial impurities can propagate through three successive substitution steps.

Purity Quality Specification Procurement Building Block

CDK2 Inhibitory Potency Benchmark

The pyrazolo[4,3-d]pyrimidine scaffold—for which 3,5,7-trichloro-1H-pyrazolo[4,3-d]pyrimidine serves as the key tri-electrophilic precursor—delivers trisubstituted derivatives with CDK2/cyclin E IC50 values spanning 2–200 nM depending on substitution pattern [1]. The most potent derivative (compound 4.35) achieved an IC50 of 2 nM against CDK2/E1, rivaling the clinical-stage CDK inhibitor dinaciclib (IC50 = 2 nM) [1]. In a separate series, trisubstituted pyrazolo[4,3-d]pyrimidines (LGR1404, LGR1406, LGR1407) inhibited endothelial cell proliferation with IC50 values ranging from 1 to 18 µM while demonstrating an absence of acute cytotoxicity at 10 µM—a therapeutic window not uniformly observed with other pyrazolopyrimidine isomers [2].

CDK2 Inhibition Kinase Selectivity Antiproliferative Activity Structure-Activity Relationship

Regioselective N2-Alkylation Fidelity

The pyrazolo[4,3-d]pyrimidine ring system exhibits high N2/N1 regioselectivity during acid-mediated alkylation: a scalable synthesis of a dual TLR7/8 agonist featuring this core achieved 72% isolated yield of the N2-alkylated product with a regioselectivity ratio of 14:1 (N2:N1) [1]. This intrinsic regiochemical preference is a direct consequence of the [4,3-d] fusion geometry and is not transferable to the [3,4-d] or [1,5-a] isomeric series, which display distinct tautomeric equilibria and N-alkylation outcomes .

Regioselectivity N-Alkylation Process Chemistry Scalable Synthesis

Orthogonal Reactive Sites for Sequential Derivatization

The 3,5,7-trichloro substitution pattern provides three electronically differentiated chlorine atoms whose relative reactivity toward nucleophilic displacement follows a predictable hierarchy: the C-7 chlorine (adjacent to the electron-withdrawing pyrimidine N-8) is generally most reactive, followed by C-5, with the C-3 chlorine (on the pyrazole ring) being least reactive [1]. This intrinsic reactivity gradient permits stepwise, three-component diversification without protecting-group strategies. In contrast, 2,4,6-trichloropyrimidine—a common non-fused comparator—exhibits a different reactivity order (C-4 > C-2 > C-6) due to the absence of the fused pyrazole ring's electronic modulation, and dichloro analogs (e.g., 5,7-dichloro-pyrazolo[4,3-d]pyrimidine) are limited to only two substitution events [2].

Sequential SNAr Orthogonal Reactivity Library Synthesis Regiochemical Control

Application Scenarios for 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine


Kinase-Focused Library Synthesis

When the research objective is systematic structure–activity relationship (SAR) exploration across all three substitution vectors of a pyrazolopyrimidine kinase inhibitor template, 3,5,7-trichloro-1H-pyrazolo[4,3-d]pyrimidine is the only building block that provides three chlorine leaving groups on the correct [4,3-d] scaffold. The sequential SNAr approach—capitalizing on the C-7 > C-5 > C-3 reactivity gradient documented in patent and medicinal chemistry literature [1]—enables three successive diversification steps without protecting-group manipulations, directly producing the trisubstituted chemotype validated at CDK2 IC50 values as low as 2 nM [2].

CDK Inhibitor Lead Optimization

For programs targeting cyclin-dependent kinases where dinaciclib (CDK2 IC50 = 2 nM) serves as the benchmark, the pyrazolo[4,3-d]pyrimidine scaffold has demonstrated equipotent biochemical inhibition in optimized derivatives [1]. Procuring the trichloro precursor enables rapid parallel synthesis of focused libraries to explore substituent effects at C-3, C-5, and C-7 positions, with literature precedent showing that the most potent derivatives bear polar groups (hydroxy or primary amino) on short linear or branched chains at C-5, achieving IC50 values of 2–39 nM against CDK2 [1]. The scaffold's additional anti-angiogenic activity—endothelial cell proliferation IC50 values of 1–18 µM without acute cytotoxicity at 10 µM [2]—provides a dual-mechanism opportunity not accessible with monofunctional CDK inhibitor chemotypes.

Scalable Process Chemistry for N2-Selective APIs

When developing scalable synthetic routes to N2-alkylated pyrazolo[4,3-d]pyrimidine-derived active pharmaceutical ingredients (APIs), the scaffold's inherent 14:1 N2/N1 regioselectivity under acid-mediated alkylation conditions [1] provides a decisive process advantage. This high regiochemical fidelity—achieving 72% isolated yield of the desired N2-product—reduces chromatographic burden and improves overall process mass intensity compared to alternative isomeric scaffolds where N1/N2 mixtures require extensive separation. The 98% minimum purity specification available from commercial suppliers [2] further supports GMP-adjacent process development by minimizing unknown impurity propagation.

Scaffold-Hopping from Purine to Pyrazolopyrimidine

For medicinal chemistry teams seeking to escape purine-based CDK inhibitor chemical space (e.g., roscovitine, dinaciclib, purvalanol), 3,5,7-trichloro-1H-pyrazolo[4,3-d]pyrimidine offers a direct entry into a bioisosteric scaffold with a validated binding mode: X-ray crystallography of compound 7 (a pyrazolo[4,3-d]pyrimidine roscovitine bioisostere) bound to CDK2 confirmed a conserved binding orientation within the ATP pocket [1]. The trichloro building block enables rapid synthesis of the 3,5,7-trisubstituted pattern required to recapitulate and potentially improve upon the purine scaffold's kinase affinity and selectivity profile, with the added advantage that the pyrazolo[4,3-d]pyrimidine core has demonstrated CDK7 selectivity at nanomolar concentrations [2].

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